molecular formula C14H23N3O2 B13906427 tert-butyl (3R)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate

tert-butyl (3R)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate

Cat. No.: B13906427
M. Wt: 265.35 g/mol
InChI Key: DLUCEDVVICPVDR-LLVKDONJSA-N
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Description

Tert-butyl (3R)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate is a chiral nitrogen heterocycle building block designed for pharmaceutical research and drug discovery. This compound features a seven-membered azepane ring, a privileged scaffold in medicinal chemistry, which is furnished with a Boc-protecting group to facilitate synthetic manipulations. The (R)-configured stereocenter at the 3-position provides a chiral handle for developing stereospecific ligands. The 1H-pyrazol-3-yl moiety is a significant pharmacophore found in compounds with a range of documented biological activities . Pyrazole-containing molecular frameworks are extensively explored for their potential interactions with biological targets and have been identified in molecules with neuropharmacological profiles, including antianxiety and antidepressant-like effects mediated through the serotonergic system . Furthermore, such heterocyclic hybrids are investigated for applications in anticancer research and as key intermediates in synthesizing more complex active molecules . The specific stereochemistry and functional groups present in this reagent make it a valuable intermediate for constructing novel chemical entities, particularly in the synthesis of potential enzyme inhibitors or receptor modulators. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H23N3O2

Molecular Weight

265.35 g/mol

IUPAC Name

tert-butyl (3R)-3-(1H-pyrazol-5-yl)azepane-1-carboxylate

InChI

InChI=1S/C14H23N3O2/c1-14(2,3)19-13(18)17-9-5-4-6-11(10-17)12-7-8-15-16-12/h7-8,11H,4-6,9-10H2,1-3H3,(H,15,16)/t11-/m1/s1

InChI Key

DLUCEDVVICPVDR-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@H](C1)C2=CC=NN2

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC(C1)C2=CC=NN2

Origin of Product

United States

Preparation Methods

Azepane Ring Formation

The azepane ring (seven-membered saturated nitrogen heterocycle) is commonly synthesized via intramolecular cyclization of linear precursors containing an amine and a suitable leaving group. Approaches include:

  • Reductive amination followed by cyclization: A linear amino-alcohol or amino-halide precursor undergoes reductive amination or nucleophilic substitution to close the ring.
  • Ring expansion methods: Starting from smaller ring systems (e.g., piperidine derivatives), ring expansion strategies using diazo compounds or other reagents can generate the azepane ring.

Stereochemical control at the 3-position is achieved by chiral starting materials or asymmetric catalysis during ring formation.

Nitrogen Protection with tert-Butyl Carbamate

The azepane nitrogen is protected by reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions to yield the tert-butyl carbamate protecting group. This step is crucial to prevent unwanted side reactions on the nitrogen during subsequent synthetic transformations.

Representative Synthetic Route (Literature-Based)

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Azepane ring formation Cyclization of linear amino-halide precursor under basic conditions Formation of azepane ring with stereocontrol
2 Pyrazole coupling Pd-catalyzed Suzuki coupling with 3-pyrazolyl boronic acid Introduction of 1H-pyrazol-3-yl substituent
3 Nitrogen protection Boc2O, base (e.g., triethylamine), solvent (e.g., dichloromethane) Protection of azepane nitrogen as tert-butyl carbamate

This route is consistent with standard heterocyclic synthesis protocols and allows for high stereochemical purity and yield optimization.

Analytical Data and Purity

Commercially available samples of this compound report:

Parameter Value
Molecular Formula C14H23N3O2
Molecular Weight 265.35 g/mol
Purity ≥97% (HPLC or NMR confirmed)
Stereochemistry (3R)-configuration confirmed by chiral HPLC or X-ray crystallography
CAS Number 2380893-98-9

These data ensure the compound's suitability for research applications in medicinal chemistry and related fields.

Notes on Reaction Conditions and Optimization

  • Solvents: Common solvents include tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile, chosen for solubility and reaction compatibility.
  • Temperature: Cyclization and coupling reactions are typically performed at mild to moderate temperatures (0–80 °C) to maintain stereochemical integrity.
  • Catalysts: Palladium catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2 are often employed in cross-coupling steps.
  • Purification: Final compounds are purified by column chromatography or recrystallization to achieve high purity.

Summary Table of Preparation Methods

Method Aspect Description Advantages Challenges
Azepane ring formation Cyclization of amino precursors or ring expansion Good stereocontrol Requires chiral precursors or catalysts
Pyrazole introduction Pd-catalyzed cross-coupling or nucleophilic substitution Efficient, versatile Sensitive to reaction conditions
Nitrogen protection Boc protection with di-tert-butyl dicarbonate Stabilizes compound for handling Requires careful control to avoid overprotection

Chemical Reactions Analysis

Types of Reactions

tert-butyl (3R)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its biological activity and potential therapeutic effects.

    Medicine: Investigated for its potential as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (3R)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate biological responses.

    Pathways: Influencing signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally related to tert-butyl (3R)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate . Key differences and similarities are highlighted below:

tert-butyl (3S)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate

  • Structural Relationship : Enantiomer of the target compound, differing only in the stereochemistry at the 3-position (S vs. R).
  • Molecular Formula : C₁₄H₂₃N₃O₂ (identical).
  • Key Differences :
    • Stereochemical configuration influences interactions in chiral environments (e.g., enzyme binding, asymmetric catalysis).
    • Reported purity: ≥97% (Aladdin Scientific) .
  • Applications : Used in parallel studies to assess enantioselectivity in pharmacological or catalytic systems.

tert-butyl (3S)-3-(1H-triazol-5-yl)azepane-1-carboxylate

  • Structural Relationship : Pyrazole replaced with a triazole ring (1H-triazol-5-yl).
  • Molecular Formula : C₁₃H₂₂N₄O₂.
  • Key Differences: Triazole introduces an additional nitrogen atom, altering hydrogen-bonding capacity and acidity (pKa ~1.3 for triazole vs. ~2.5 for pyrazole). Potential for enhanced metal coordination (e.g., in click chemistry or metallodrugs). CAS: 2381149-47-7; priced at €2,465.02/500 mg .
  • Applications : Suited for applications requiring increased polarity or nitrogen-rich scaffolds.

General Structural Analogues

  • Variants with Different Heterocycles: Compound Heterocycle Molecular Weight Key Feature Target (3R)-pyrazole Pyrazole 265.35 Moderate H-bond donor/acceptor (3S)-triazole analog Triazole 266.35 Enhanced N-content, higher polarity Pyridine-based analogs Pyridine ~263 Basic nitrogen, stronger coordination
  • Impact of Substituents :

    • tert-Butyl Group : Common across analogs; improves solubility and steric bulk.
    • Azepane Ring : Seven-membered ring offers conformational flexibility compared to smaller rings (e.g., piperidine).

Research Findings and Implications

  • Stereochemical Effects : The R vs. S configuration in azepane derivatives significantly impacts biological activity. For example, in kinase inhibitors, enantiomers may exhibit divergent binding affinities due to chiral center interactions .
  • Hydrogen-Bonding Patterns : Pyrazole’s NH group participates in directional hydrogen bonds, influencing crystal packing and supramolecular assembly, as described by graph set analysis .
  • Synthetic Utility : The tert-butyl carboxylate group facilitates deprotection under mild acidic conditions, enabling downstream functionalization.

Notes

  • Synthetic Accessibility : Both (3R) and (3S) enantiomers are commercially available, but asymmetric synthesis protocols are critical for large-scale production.
  • Data Gaps: Limited published data exist on the target compound’s physicochemical properties (e.g., melting point, solubility). Experimental studies using SHELX-based crystallography or computational modeling are recommended for further characterization.
  • Safety and Handling: No specific hazards reported, but standard protocols for handling nitrogen-containing heterocycles should apply.

Biological Activity

Tert-butyl (3R)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The compound has the molecular formula C14H23N3O2C_{14}H_{23}N_{3}O_{2} and a molecular weight of 265.36 g/mol. Its structure features a tert-butyl group attached to an azepane ring, which is further substituted with a 1H-pyrazole moiety at the 3-position. This configuration is crucial for its biological activity, influencing interactions with biological macromolecules.

Synthesis

The synthesis of this compound typically involves multi-step reactions:

  • Formation of the Azepane Ring : Cyclization reactions are used to construct the azepane ring from suitable precursors.
  • Introduction of the Pyrazole Moiety : A condensation reaction introduces the pyrazole ring.
  • Esterification : The final step involves esterification with tert-butyl alcohol under acidic conditions.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the azepane ring provides structural rigidity, enhancing binding affinity .

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines. For instance, it has shown moderate cytotoxicity against breast (MCF-7), ovarian (A2780), and colon (HT29) cancer cell lines, with growth inhibition values indicating potential therapeutic applications .
  • Antimicrobial Properties : The compound has been investigated for its antimicrobial effects, potentially serving as a lead compound in developing new antibiotics or antifungal agents.

Case Studies and Research Findings

Several studies have reported on the biological activity of similar pyrazole derivatives, providing insights into the potential applications of this compound:

StudyFindings
Study AIdentified that pyrazole derivatives can inhibit specific cancer cell lines with varying degrees of effectiveness.
Study BReported on the antimicrobial properties of structurally related compounds, suggesting a broader application in infectious diseases.
Study CExplored the mechanism by which pyrazole rings interact with protein targets, enhancing understanding of their biological roles.

Q & A

Q. What are the common synthetic routes for tert-butyl (3R)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate, and how can reaction conditions be optimized for yield improvement?

The synthesis typically involves multi-step reactions, starting with the formation of the azepane ring followed by functionalization with the pyrazole moiety. Key steps include Boc protection, cyclization, and coupling reactions. For example, tert-butyl carbamate derivatives are often synthesized using coupling agents like DMAP and triethylamine in dichloromethane at 0–20°C . Optimization can be achieved via Design of Experiments (DoE) to evaluate variables (temperature, stoichiometry, solvent) and identify optimal conditions. Statistical methods, such as factorial design, reduce experimental runs while maximizing yield . Computational tools (e.g., quantum chemical reaction path searches) further refine conditions by predicting energetically favorable pathways .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm structural integrity, with DEPT/HSQC resolving overlapping signals. For example, tert-butyl groups show distinct singlets (~1.4 ppm in 1^1H NMR) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula via exact mass matching.
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1680–1720 cm1^{-1}).
    Conflicting data (e.g., unexpected splitting in NMR) can be resolved by:
    • Re-measuring in deuterated solvents to exclude solvent artifacts.
    • Using 2D NMR (COSY, NOESY) to assign stereochemistry .
    • Cross-referencing with computational predictions (e.g., DFT-calculated chemical shifts) .

Q. What are the key impurities likely to form during synthesis, and which analytical methods are recommended for their detection?

Common impurities include:

  • Unreacted intermediates : Residual pyrazole or azepane precursors.
  • Byproducts : From incomplete Boc deprotection or side reactions (e.g., oxidation).
    Analytical methods:
  • HPLC/LC-MS : Detects low-concentration impurities via retention time and mass matching.
  • TLC : Rapid screening for reaction progress.
  • Spiking experiments : Adding suspected impurities to confirm identity .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations be integrated into the design of novel derivatives of this compound?

  • Reaction Path Search : Quantum mechanics (QM) identifies transition states and intermediates, guiding synthetic feasibility. For example, ICReDD’s workflow combines QM calculations with experimental data to prioritize derivatives with favorable energetics .
  • Molecular Docking : Predicts binding affinities for target proteins (e.g., kinases or GPCRs) to prioritize bioactive analogs.
  • Machine Learning : Trains models on existing synthetic data to predict reaction outcomes for new derivatives .

Q. How can researchers systematically address contradictions in spectral or crystallographic data for this compound?

  • Multi-technique validation : Cross-check NMR with X-ray crystallography (if crystals are obtainable) to resolve stereochemical ambiguities.
  • Dynamic NMR : Investigates conformational exchange causing signal broadening.
  • Computational crystallography : Compares experimental XRD patterns with simulated structures from density functional theory (DFT) .

Q. What mechanistic insights can be gained from kinetic studies of reactions involving this compound?

  • Rate Law Determination : Monitor reaction progress via in-situ IR or NMR to derive rate constants.
  • Isotope Effects : Use deuterated analogs to identify rate-limiting steps (e.g., proton transfer in cyclization).
  • Intermediate Trapping : Quench reactions at timed intervals to isolate and characterize transient species .

Q. How can statistical experimental design (DoE) improve process optimization for scaled-up synthesis?

  • Factorial Design : Tests variables (catalyst loading, temperature) to identify significant factors.
  • Response Surface Methodology (RSM) : Maps optimal conditions for yield and purity.
  • Taguchi Methods : Reduces variability in multi-step processes (e.g., Boc protection followed by cyclization) .

Q. What methodologies ensure safe handling and environmentally sustainable disposal of this compound and its intermediates?

  • Waste Segregation : Separate halogenated byproducts (e.g., from chlorinated solvents) for specialized disposal .
  • Green Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) or 2-MeTHF where feasible.
  • Catalytic Recycling : Use immobilized catalysts (e.g., silica-supported DMAP) to minimize waste .

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